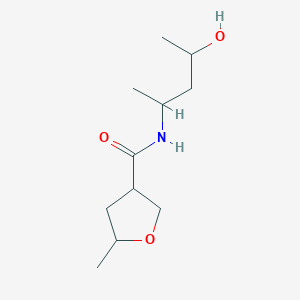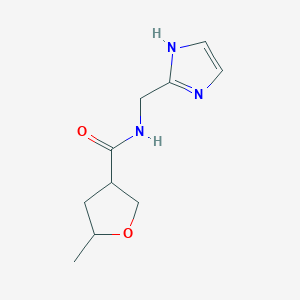
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid (MFOC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MFOC is a derivative of furan and oxazole, two important classes of organic compounds that are widely used in various fields of chemistry. MFOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been reported to exhibit antimicrobial, antifungal, and anticancer activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid exerts its biological activity by interacting with specific targets in cells, including enzymes and receptors. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been reported to interact with certain receptors, including the adenosine A1 receptor and the GABA receptor.
Biochemical and Physiological Effects:
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been reported to exhibit antimicrobial, antifungal, and anticancer activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of action of different enzymes and receptors. However, 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid. One potential direction is to investigate the structure-activity relationship of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid and its derivatives. This could help to identify more potent and selective compounds for specific targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid in vivo. This could help to determine the optimal dose and route of administration for potential therapeutic applications. Finally, further research is needed to elucidate the exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid and its derivatives, which could provide insights into the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3-(bromomethyl)-5-methylfuran-2(3H)-one with 3-amino-5-methylisoxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 205-207°C. Other methods for synthesizing 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid have also been reported in the literature.
Propiedades
IUPAC Name |
2-(5-methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-6(3-13-5)8-10-7(4-14-8)9(11)12/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAKHEAQZHKACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C2=NC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)

![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

